molecular formula C18H19NO4 B2616765 (3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 956816-51-6

(3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Número de catálogo: B2616765
Número CAS: 956816-51-6
Peso molecular: 313.353
Clave InChI: GSGREUANUSWPFE-SEVFCGSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is a bicyclic molecule featuring a fused isoindole-epoxide scaffold with a 4-isopropylphenyl substituent at position 2 and a carboxylic acid group at position 5. Its stereochemistry, defined by the (3aS,6R) configuration, plays a critical role in its three-dimensional conformation and intermolecular interactions. This compound is structurally related to bioactive isoindole derivatives, which are often explored for pharmaceutical applications due to their ability to modulate biological targets .

Synthetic routes for such compounds typically involve cycloaddition or ring-closing reactions. For example, analogous isoindole-carboxylic acids have been synthesized via reactions between substituted phenylamines and anhydrides, followed by oxidation or epoxidation steps .

Propiedades

IUPAC Name

(1S,7R)-4-oxo-3-(4-propan-2-ylphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10(2)11-3-5-12(6-4-11)19-9-18-8-7-13(23-18)14(17(21)22)15(18)16(19)20/h3-8,10,13-15H,9H2,1-2H3,(H,21,22)/t13-,14?,15?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGREUANUSWPFE-SEVFCGSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and functional groups, including an epoxy group and a carboxylic acid. This structural configuration suggests significant potential for various biological activities. The compound has garnered attention in medicinal chemistry due to its reactivity and interaction with biological targets.

  • Molecular Formula: C18H19NO4
  • Molecular Weight: 313.34 g/mol
  • CAS Number: 956816-51-6

Biological Activity Overview

Research indicates that compounds similar to (3aS,6R)-2-(4-isopropylphenyl)-1-oxo... exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of both an epoxy group and a carboxylic acid may enhance its reactivity and biological interactions compared to structurally similar compounds.

Biological Activity Data Table

Compound NameStructure FeaturesBiological Activity
(3aS,6R)-2-(4-methoxyphenyl)-1-oxo...Similar bicyclic structureAntimicrobial
(6R)-3-(carbamoyloxymethyl)-7-methoxy...Contains methoxy and carbamoyl groupsAnticancer
(3R)-1-Oxo-2-phenyl...Different substituents on phenyl ringAnti-inflammatory

Preliminary studies suggest that the compound interacts with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. For example, the epoxy group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, leading to altered biological functions.

Case Studies and Research Findings

  • Anticancer Activity :
    A study assessed the anticancer effects of compounds structurally related to (3aS,6R)-2-(4-isopropylphenyl)-1-oxo... using the MCF-7 breast cancer cell line. The MTT assay indicated significant cytotoxicity at varying concentrations. Compounds demonstrated IC50 values comparable to established anticancer drugs like Doxorubicin .
  • Antimicrobial Properties :
    Similar compounds have shown promising antimicrobial activity against various bacterial strains. For instance, derivatives with modifications in the phenyl ring exhibited enhanced efficacy against resistant strains of Staphylococcus aureus.
  • Anti-inflammatory Effects :
    The anti-inflammatory potential of this compound was evaluated in vitro using lipopolysaccharide-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of hexahydro-3a,6-epoxyisoindole-7-carboxylic acid derivatives. Key structural analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
(3aS,6R)-2-(4-isopropylphenyl)-1-oxo-...-7-carboxylic acid (Target Compound) 4-isopropylphenyl Likely C₁₉H₂₁NO₄ ~335.38* Epoxide ring, carboxylic acid, bulky aromatic substituent
(3aR,6S,7S,7aS)-2-(3-Chlorophenyl)-1-oxo-...-7-carboxylic acid 3-chlorophenyl C₁₅H₁₃ClNO₄ 306.72 Electron-withdrawing Cl substituent; altered electronic properties
(3aS,6R,7S,7aR)-2-methyl-1-oxo-...-7-carboxylic acid Methyl C₁₀H₁₁NO₄ 209.20 Smaller substituent; higher solubility, reduced steric hindrance
(4R,4aR,7aS*)-5-Oxo-6-phenyl-...-4-carboxylic acid Phenyl C₁₇H₁₅NO₄ 297.31 Furo ring instead of epoxide; distinct hydrogen-bonding patterns

*Estimated based on structural similarity.

  • The 3-chlorophenyl analogue may exhibit stronger electronic effects due to the electron-withdrawing Cl, influencing binding affinity in biological systems.
  • Ring System Differences : The furo ring in the compound from lacks the strained epoxide, resulting in lower reactivity but similar hydrogen-bonding capacity via the carboxylic acid group.

Physicochemical and Pharmacological Properties

  • Solubility : The carboxylic acid group in all analogues improves aqueous solubility. However, the bulky 4-isopropylphenyl substituent in the target compound may reduce solubility compared to the methyl-substituted derivative .
  • Bioactivity : While direct pharmacological data for the target compound are unavailable, structurally related isoindoles are investigated for diverse bioactivities. For instance, epoxide-containing analogues may act as electrophilic intermediates in drug design, targeting cysteine residues in enzymes . The furo-isoindole derivative demonstrates hydrogen-bond-driven molecular packing, a trait relevant to crystal engineering and solid-state stability.

Q & A

Q. What experimental strategies are recommended for synthesizing (3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid?

Synthesis of this compound requires careful control of stereochemistry and ring puckering. A methodology involving Hoveyda–Grubbs catalysts (for allylation) and epoxide formation under mild acidic conditions can be adapted from analogous cyclopenta-fused systems . Key steps include:

  • Stereoselective allylation : Use chiral auxiliaries or catalysts to control the 3aS,6R configuration.
  • Epoxyisoindole formation : Optimize reaction time and temperature to prevent ring-opening side reactions.
  • Carboxylic acid protection : Employ tert-butyl or benzyl esters to avoid decarboxylation during synthesis.

Q. How can the stereochemistry of the epoxyisoindole core be confirmed experimentally?

X-ray crystallography is the gold standard. For example:

  • Grow single crystals using slow evaporation in a solvent system (e.g., ethanol/water).
  • Collect diffraction data (e.g., monoclinic system, P21/cP2_1/c, a=7.5193A˚,b=9.7278A˚,c=20.7616A˚,β=93.659a = 7.5193 \, \text{Å}, b = 9.7278 \, \text{Å}, c = 20.7616 \, \text{Å}, \beta = 93.659^\circ) and refine using SHELXL .
  • Validate the 3aS,6R configuration by analyzing torsion angles and hydrogen-bonding networks.

Q. What spectroscopic techniques are critical for characterizing this compound’s stability?

  • NMR : Monitor the epoxy ring’s integrity via 1H^1H and 13C^{13}C chemical shifts (e.g., deshielded protons at δ 4.5–5.5 ppm for strained epoxides).
  • FT-IR : Track carbonyl stretching frequencies (νC=O\nu_{C=O}) of the carboxylic acid (1700–1750 cm1^{-1}) to detect hydrolysis or tautomerism.
  • HPLC-MS : Assess purity and degradation products under varying pH/temperature conditions.

Advanced Research Questions

Q. How can conformational analysis of the hexahydro-3a,6-epoxyisoindole ring be performed?

Apply Cremer-Pople puckering coordinates to quantify non-planarity:

  • Calculate total puckering amplitude (Q) and phase angles using crystallographic data .
  • Compare with density functional theory (DFT) simulations (B3LYP/6-31G*) to validate ring distortion modes .
  • Example: A Q > 0.5 Å indicates significant deviation from planarity, typical of strained epoxides.

Q. How should researchers resolve contradictions between crystallographic and computational data for this compound?

  • Case study : If X-ray data shows a puckered ring (Q=0.6A˚Q = 0.6 \, \text{Å}) but DFT predicts a flatter conformation (Q=0.4A˚Q = 0.4 \, \text{Å}):
    • Verify crystal packing effects (e.g., hydrogen bonds distorting the ring) .
    • Re-optimize the computational model with solvent or dispersion corrections (e.g., Grimme’s D3).
    • Use polarized continuum models (PCM) to simulate the crystalline environment.

Q. What strategies optimize crystallographic refinement for low-resolution data?

  • SHELXL workflow :
    • Use ISOR and DELU restraints to manage thermal motion in flexible regions (e.g., isopropylphenyl group).
    • Apply TWIN commands if data shows pseudo-merohedral twinning .
    • Validate refinement with R-factors (R1<5%R_1 < 5\%) and residual density maps (< 0.3 eÅ3^{-3}).

Q. How can computational models predict pharmacological activity?

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using the carboxylic acid as a hydrogen-bond donor.
  • ADMET profiling : Calculate logP (2.1–2.5) and polar surface area (90–100 Å2^2) to predict bioavailability .
  • Synergy with experimental data : Cross-validate docking results with in vitro assays (e.g., enzyme inhibition IC50_{50}).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.